2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135870
InChI: InChI=1S/C10H10N4O2S/c1-6-2-3-7(4-9(6)14(15)16)8-5-17-10(12-8)13-11/h2-5H,11H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10N4O2S
Molecular Weight: 250.28 g/mol

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole

CAS No.:

Cat. No.: VC20135870

Molecular Formula: C10H10N4O2S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole -

Specification

Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
IUPAC Name [4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C10H10N4O2S/c1-6-2-3-7(4-9(6)14(15)16)8-5-17-10(12-8)13-11/h2-5H,11H2,1H3,(H,12,13)
Standard InChI Key QFKDRHLIFCGEOC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole belongs to the class of 1,3-thiazoles, heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Its IUPAC name, [4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine, reflects the substitution pattern:

  • A 4-methyl-3-nitrophenyl group at the C4 position, introducing both electron-withdrawing (-NO₂) and electron-donating (-CH₃) effects.

  • A hydrazinyl (-NH-NH₂) group at the C2 position, enabling hydrogen bonding and coordination chemistry.

The molecular structure is further defined by the following identifiers:

PropertyValue
Molecular FormulaC₁₀H₁₀N₄O₂S
Molecular Weight250.28 g/mol
Canonical SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NN)N+[O-]
InChI KeyQFKDRHLIFCGEOC-UHFFFAOYSA-N

Physicochemical Properties

The compound’s bioactivity is influenced by its physicochemical profile:

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
LogP (Predicted)~2.3 (indicating moderate lipophilicity)
Hydrogen Bond Donors3 (hydrazinyl NH and NH₂ groups)
Hydrogen Bond Acceptors5 (thiazole N, nitro O, hydrazine N)

The nitro group enhances electrophilicity, while the hydrazinyl moiety facilitates interactions with biological targets via hydrogen bonding.

Biological Activity and Research Findings

Antifungal Activity

Analogous 2-hydrazinylthiazoles exhibit potent activity against Candida albicans, with MIC values as low as 3.9 µg/mL (compound 7e), outperforming fluconazole (15.62 µg/mL) . The hydrazine bridge enhances binding to fungal lanosterol C14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

Molecular Docking and Mechanism of Action

Docking studies using lanosterol C14α-demethylase (PDB: 5TZ1) reveal critical interactions :

  • The 4-methyl-3-nitrophenyl group occupies a hydrophobic pocket formed by Leu376 and Phe233.

  • The hydrazinyl nitrogen forms a hydrogen bond with Tyr118 (distance: 2.1 Å), stabilizing the enzyme-inhibitor complex.

  • π-Cation interactions between the thymol fragment (in analogs) and heme iron further enhance binding affinity .

Future Directions and Applications

  • Antifungal Drug Development: Optimization of substituents to improve pharmacokinetics and reduce toxicity.

  • Anticancer Therapeutics: Evaluation in xenograft models to validate in vitro cytotoxicity.

  • Enzyme Inhibition: Broader screening against CYP isoforms for drug-drug interaction profiling.

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